molecular formula C13H18N2O2 B13058519 Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Cat. No.: B13058519
M. Wt: 234.29 g/mol
InChI Key: ORIALMRPKUNXMM-JQWIXIFHSA-N
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Description

Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,4S)-4-methylpyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

Uniqueness

What sets Benzyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate apart is its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1

InChI Key

ORIALMRPKUNXMM-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CNCC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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